1-Chloro-2-(2-chloroethoxy)ethene
Description
Contextualization of 1-Chloro-2-(2-chloroethoxy)ethane within Chloroalkyl Ethers Research
Chloroalkyl ethers are a class of organic compounds that contain an ether linkage and at least one chloroalkyl group. These compounds are generally recognized for their utility as reactive intermediates in various chemical syntheses. cymitquimica.com Their reactivity stems from the presence of the carbon-chlorine bond, which can undergo nucleophilic substitution reactions.
1-Chloro-2-(2-chloroethoxy)ethane fits within this class as a bifunctional chloroalkyl ether. Unlike simpler monofunctional analogues, the presence of two chloroethyl groups enhances its reactivity and allows it to act as a building block for cyclic structures and polymers. wikipedia.org The ether linkage provides a degree of stability, while the terminal chlorine atoms serve as reactive sites for forming new chemical bonds. cymitquimica.com Research into chloroalkyl ethers often focuses on their synthesis, reactivity, and application as precursors to more complex molecules, including pharmaceuticals, dyes, and, notably in the case of BCEE, crown ethers. wikipedia.orgontosight.ai
Historical Perspectives on the Academic Study of 1-Chloro-2-(2-chloroethoxy)ethane
Historically, 1-chloro-2-(2-chloroethoxy)ethane, or BCEE, was used in a variety of industrial applications. It served as a solvent for fats, waxes, and greases, a component in paints and varnishes, a cleaning fluid for textiles, and an insecticide and soil fumigant. epa.govregenesis.comcdc.gov
A significant milestone in the academic study of this compound was its use in the synthesis of crown ethers, a class of macrocyclic polyethers. A method proposed by C.J. Pedersen in 1967 utilized polyethylene (B3416737) glycol dihalides, including BCEE, for this purpose. google.com The synthesis typically involves the reaction of diethylene glycol with thionyl chloride. google.com A common laboratory method involves reacting diethylene glycol and thionyl chloride, often in the presence of pyridine (B92270) as an acid scavenger, although this reaction can be slow, taking 15-16 hours to complete. google.com The compound's similarity in structure to sulfur mustard also led to it being referred to as "oxygen mustard." wikipedia.orgsciencemadness.org
Current Research Trajectories and Significance in Contemporary Organic and Environmental Chemistry
In contemporary chemical research, 1-chloro-2-(2-chloroethoxy)ethane continues to be relevant in two primary domains: organic synthesis and environmental chemistry.
Organic Synthesis: The most prominent application of 1-chloro-2-(2-chloroethoxy)ethane in modern organic synthesis is as a key reagent for the preparation of the crown ether, dibenzo-18-crown-6. wikipedia.orgsciencemadness.org In this reaction, which is a modification of the Williamson ether synthesis, BCEE reacts with catechol in the presence of a base. wikipedia.org The two chloroethyl groups allow for the formation of the cyclic ether structure that is characteristic of crown ethers. These compounds are of significant academic interest due to their ability to selectively bind metal cations. youtube.com It is also used as a chemical intermediate in the manufacturing of pesticides. epa.govregenesis.comcdc.gov
Environmental Chemistry: From an environmental perspective, 1-chloro-2-(2-chloroethoxy)ethane is a substance of considerable concern. It is recognized as a hazardous substance and has been classified by the U.S. Environmental Protection Agency (EPA) as a Group B2, probable human carcinogen, based on animal studies showing an increased incidence of liver tumors in mice. epa.govregenesis.comcdc.gov The compound does not occur naturally, so its presence in the environment is from anthropogenic sources. canada.ca
It can be formed as a by-product in industrial processes, such as the chlorination of waste streams containing ethylene (B1197577) or propylene, and has been detected in industrial effluents. canada.ca Due to its high water solubility, it can contaminate drinking water, which is a primary route of exposure for the general population. cdc.govcanada.canih.gov It has been identified in at least 89 hazardous waste sites on the EPA National Priorities List (NPL). cdc.govnih.gov Research in environmental chemistry focuses on its fate and transport. It volatilizes slowly from soil and water, and biodegradation is considered a likely degradation pathway in aquatic environments. cdc.govnih.gov Because it dissolves easily in water, it can be removed from the air by rain, leading to a cycle between water, soil, and air. cdc.govnih.gov
Chemical Properties of 1-Chloro-2-(2-chloroethoxy)ethane
Mentioned Chemical Compounds
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6Cl2O |
|---|---|
Molecular Weight |
140.99 g/mol |
IUPAC Name |
1-chloro-2-[(E)-2-chloroethenoxy]ethane |
InChI |
InChI=1S/C4H6Cl2O/c5-1-3-7-4-2-6/h1,3H,2,4H2/b3-1+ |
InChI Key |
MJZFTTWUUKCSHK-HNQUOIGGSA-N |
Isomeric SMILES |
C(CCl)O/C=C/Cl |
Canonical SMILES |
C(CCl)OC=CCl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Chloro 2 2 Chloroethoxy Ethane
Optimization of Synthetic Conditions and Yield Enhancements
Influence of Catalysts and Solvents on Reaction Efficiency
The synthesis of 1,2-bis(2-chloroethoxy)ethane (B86423) is effectively achieved through the chlorination of triethylene glycol. One prominent method utilizes thionyl chloride as the chlorinating agent. In this process, the choice of catalyst and solvent is critical for high reaction efficiency.
Pyridine (B92270) is commonly employed as a catalyst in this reaction. It facilitates the reaction by activating the hydroxyl groups of triethylene glycol, making them more susceptible to nucleophilic attack by the chloride ions from thionyl chloride.
The solvent also plays a crucial role. Dioxane is often used as the solvent for this synthesis. chemicalbook.com It is a polar aprotic solvent that can dissolve both the reactants and the pyridine catalyst, creating a homogeneous reaction mixture which is essential for the reaction to proceed efficiently. chemicalbook.comevitachem.com The use of an appropriate solvent ensures that the reactants are in close proximity, thereby increasing the reaction rate. Following the reaction, the product can be extracted using ethyl acetate (B1210297) after the dioxane has been distilled off. chemicalbook.com
Parameters of Temperature and Reaction Duration in Synthesis
The efficiency and yield of the synthesis of 1,2-bis(2-chloroethoxy)ethane are significantly influenced by temperature and reaction time.
The reaction is typically conducted at an elevated temperature to ensure a reasonable reaction rate. A common temperature for this synthesis is 80 °C. chemicalbook.comevitachem.com This temperature provides sufficient energy to overcome the activation energy barrier of the reaction without causing significant decomposition of the reactants or products.
The duration of the reaction is also a key parameter. The addition of thionyl chloride to the mixture of triethylene glycol and pyridine is carried out slowly, often over a period of 2 to 3 hours, while maintaining the reaction temperature. chemicalbook.comevitachem.com After the addition is complete, the reaction mixture is typically stirred for an additional 5 to 6 hours at 80 °C to ensure the reaction goes to completion. chemicalbook.comevitachem.com This extended reaction time allows for the maximum conversion of the starting material to the desired product, with reported yields as high as 91%. chemicalbook.com
Table 1: Synthesis Parameters for 1,2-bis(2-chloroethoxy)ethane
| Parameter | Details |
|---|---|
| Starting Material | Triethylene glycol |
| Chlorinating Agent | Thionyl chloride |
| Catalyst | Pyridine |
| Solvent | Dioxane |
| Reaction Temperature | 80 °C chemicalbook.comevitachem.com |
| Reaction Duration | 2-3 hours for addition, followed by 5-6 hours of reaction chemicalbook.comevitachem.com |
| Extraction Solvent | Ethyl acetate chemicalbook.com |
| Yield | Up to 91% chemicalbook.com |
Synthetic Pathways to Structurally Related Chloroethoxy Compounds
Synthesis of 1-(2-Chloroethoxy)-2-ethoxyethane
The manufacturing process for 1-(2-chloroethoxy)-2-ethoxyethane involves a multi-step chemical reaction. The synthesis starts with the reaction of 2-ethoxyethanol (B86334) with thionyl chloride. This is followed by the addition of 2-chloroethanol (B45725) to yield the final product. This process requires precise control to ensure the quality of the resulting compound.
Table 2: Synthesis of 1-(2-Chloroethoxy)-2-ethoxyethane
| Reactant 1 | Reactant 2 | Reagent | Product |
|---|---|---|---|
| 2-Ethoxyethanol | 2-Chloroethanol | Thionyl chloride | 1-(2-Chloroethoxy)-2-ethoxyethane |
Preparation of 2-(2-Chloroethoxy)ethanol (B196239)
There are several methods for the preparation of 2-(2-chloroethoxy)ethanol . One method involves the reaction of diethylene glycol with thionyl chloride. In this process, diethylene glycol is treated with thionyl chloride in the presence of a solvent like benzene, toluene, or xylene. google.com The reaction proceeds through an intermediate, tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate, which is formed with metaboric anhydride, and then chlorinated. google.com The chlorination reaction is typically carried out at a temperature between 15°C and 30°C. google.com
Another approach is to use diethylene glycol and hydrogen chloride as reactants. The resulting 2-(2'-chloroethoxy)ethanol can then be purified by extraction and distillation.
A further synthetic route utilizes 2-chloroethanol and ethylene (B1197577) oxide as starting materials. This reaction is carried out in the presence of a catalyst to produce 2-chloroethoxyethanol.
Table 3: Synthesis Methods for 2-(2-Chloroethoxy)ethanol
| Starting Material(s) | Reagent(s) | Key Conditions |
|---|---|---|
| Diethylene glycol | Thionyl chloride, Metaboric anhydride | Solvent (e.g., Toluene), 15-30°C google.com |
| Diethylene glycol | Hydrogen chloride | Extraction and distillation |
| 2-Chloroethanol | Ethylene oxide | Catalytic reaction |
Synthesis of 2-(2-Chloroethoxy)acetic Acid
The synthesis of 2-(2-chloroethoxy)acetic acid can be achieved through the oxidation of 2-(2-chloroethoxy)ethanol. One method employs direct oxidation with nitric acid using water as a solvent. The reaction temperature is maintained between 10°C and 100°C, with a reaction time of 18-24 hours. An improved version of this method suggests a reaction time of 2-12 hours at a temperature of 10-90°C.
Table 4: Nitric Acid Oxidation for 2-(2-Chloroethoxy)acetic Acid Synthesis
| Parameter | Condition 1 | Condition 2 (Improved) |
|---|---|---|
| Starting Material | 2-(2-Chloroethoxy)ethanol | 2-(2-Chloroethoxy)ethanol |
| Oxidizing Agent | Nitric Acid | Nitric Acid |
| Solvent | Water | Not specified |
| Temperature | 10-100 °C | 10-90 °C |
| Reaction Time | 18-24 hours | 2-12 hours |
Reaction Mechanisms and Reactivity Profiles of 1 Chloro 2 2 Chloroethoxy Ethane
Nucleophilic Substitution Reactions of 1-Chloro-2-(2-chloroethoxy)ethane
The carbon-chlorine bonds in 1-chloro-2-(2-chloroethoxy)ethane are polar, with the carbon atoms bearing a partial positive charge and the chlorine atoms a partial negative charge. This polarity makes the carbon atoms electrophilic and susceptible to attack by nucleophiles, leading to substitution reactions. savemyexams.com
The chlorine atoms in 1-chloro-2-(2-chloroethoxy)ethane can be displaced by a range of nucleophiles. The reaction with hydroxide (B78521) ions (OH⁻), typically from sources like sodium hydroxide, results in the substitution of the chlorine atom with a hydroxyl group, forming an alcohol. savemyexams.comchemguide.co.uk This reaction is generally carried out by heating the halogenoalkane with an aqueous solution of the alkali hydroxide. savemyexams.com
Amines (R-NH₂) and ammonia (B1221849) (NH₃) can also act as nucleophiles, attacking the electrophilic carbon and displacing the chloride ion to form substituted amines. savemyexams.compearson.com Similarly, alcohols (R-OH) can serve as nucleophiles, leading to the formation of new ether derivatives. However, alcohols are weaker nucleophiles than hydroxide ions or amines, and the reaction may require specific conditions to proceed efficiently. pearson.com The general principle is the replacement of the halogen atom by the attacking nucleophile. chemguide.co.uk
| Nucleophile | Product Type | General Reaction |
|---|---|---|
| Hydroxide (OH⁻) | Alcohol | R-Cl + OH⁻ → R-OH + Cl⁻ |
| Ammonia (NH₃) | Primary Amine | R-Cl + NH₃ → R-NH₃⁺Cl⁻ → R-NH₂ + HCl |
| Amine (R'-NH₂) | Secondary/Tertiary Amine | R-Cl + R'-NH₂ → R-NH₂R'⁺Cl⁻ → R-NHR' + HCl |
| Alkoxide (R'-O⁻) | Ether | R-Cl + R'-O⁻ → R-OR' + Cl⁻ |
The formation of ether and amine derivatives from 1-chloro-2-(2-chloroethoxy)ethane proceeds through nucleophilic substitution mechanisms, primarily Sₙ2 (bimolecular nucleophilic substitution) and potentially Sₙ1 (unimolecular nucleophilic substitution) under certain conditions. chemguide.co.uk
In the Sₙ2 mechanism, the nucleophile attacks the carbon atom at the same time as the chloride ion (the leaving group) departs. youtube.com This is a one-step, concerted process. youtube.com For a primary haloalkane like 1-chloro-2-(2-chloroethoxy)ethane, the Sₙ2 pathway is generally favored because there is less steric hindrance around the electrophilic carbon atom. chemguide.co.uk
The Sₙ1 mechanism involves a two-step process. First, the C-Cl bond breaks to form a carbocation intermediate. This is the slow, rate-determining step. In the second, rapid step, the nucleophile attacks the carbocation. chemguide.co.uk While primary carbocations are generally unstable, rearrangement could potentially lead to Sₙ1 pathways, although Sₙ2 is more typical for primary substrates. libretexts.org
| Mechanism | Molecularity | Rate Determining Step | Stereochemistry | Substrate Preference |
|---|---|---|---|---|
| Sₙ2 | Bimolecular | Nucleophilic attack and leaving group departure are simultaneous | Inversion of configuration | Methyl > Primary > Secondary |
| Sₙ1 | Unimolecular | Formation of carbocation | Racemization | Tertiary > Secondary |
Alkylation Reactions Involving 1-Chloro-2-(2-chloroethoxy)ethane
As an alkylating agent, 1-chloro-2-(2-chloroethoxy)ethane can introduce the 2-(2-chloroethoxy)ethyl group onto other molecules through the formation of new carbon-carbon or carbon-heteroatom bonds.
1-chloro-2-(2-chloroethoxy)ethane can be used to alkylate β-dicarbonyl compounds, such as diethyl malonate and ethyl acetoacetate. almerja.comic.ac.uk The protons on the carbon atom situated between the two carbonyl groups are acidic and can be removed by a base (like sodium ethoxide) to form a stabilized enolate ion. almerja.comic.ac.uk This enolate is a potent nucleophile that can attack the electrophilic carbon of 1-chloro-2-(2-chloroethoxy)ethane, displacing the chloride and forming a new carbon-carbon bond. almerja.com
Enolates are ambident nucleophiles, meaning they can react at two different sites: the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). ic.ac.uk The pathway taken depends on several factors, including the nature of the electrophile, the solvent, and the counter-ion. ic.ac.ukchemistryviews.org
C-Alkylation: This pathway is generally favored when using softer electrophiles, such as alkyl iodides and bromides. reddit.com Protic solvents can also promote C-alkylation by hydrogen-bonding to the oxygen atom of the enolate, making the carbon a more likely site of attack. ic.ac.uk
O-Alkylation: This pathway is more common with harder electrophiles. reddit.com Polar, aprotic solvents tend to favor O-alkylation. ic.ac.uk
Given that 1-chloro-2-(2-chloroethoxy)ethane is a chloroalkane (a harder electrophile than the corresponding iodide or bromide), a mixture of C- and O-alkylated products might be expected, with the specific conditions dictating the major product. reddit.com
The presence of two reactive chloroethyl groups in 1-chloro-2-(2-chloroethoxy)ethane allows for the possibility of double alkylation or subsequent intramolecular reactions. After an initial alkylation of a β-dicarbonyl compound, the resulting product still contains a chloroethyl group. If the dicarbonyl compound has another acidic proton, a second, intramolecular alkylation can occur under basic conditions. This can lead to the formation of cyclic products. Depending on the structure of the β-dicarbonyl compound and the reaction conditions, various ring sizes can be formed. While specific examples for 1-chloro-2-(2-chloroethoxy)ethane are not detailed in the provided search results, the potential for such cyclizations is a key feature of its reactivity profile.
Hydrolytic Pathways of 1-Chloro-2-(2-chloroethoxy)ethane in Aqueous Environments
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the context of 1-chloro-2-(2-chloroethoxy)ethane, the potential sites for hydrolysis are the carbon-chlorine (C-Cl) bonds and the ether linkage (C-O-C).
The stability of the ether bond generally makes it resistant to hydrolysis under neutral pH conditions. Cleavage of ethers typically requires strong acidic conditions. The C-Cl bonds in aliphatic chlorides can undergo nucleophilic substitution by water, a reaction that would result in the formation of an alcohol and hydrochloric acid. However, the rate of this reaction can be very slow for compounds like 1-chloro-2-(2-chloroethoxy)ethane in typical environmental aqueous systems.
For structurally similar compounds, such as 1,2-Bis(2-chloroethoxy)ethane (B86423), it has been noted that they are not expected to undergo significant hydrolysis in the environment because they lack functional groups that are readily hydrolyzable guidechem.com. Given the structural similarities, it is reasonable to infer that 1-chloro-2-(2-chloroethoxy)ethane would also exhibit low susceptibility to hydrolysis under normal environmental conditions.
| Parameter | Finding | Source |
| Susceptibility to Hydrolysis | Not expected to undergo significant hydrolysis in the environment. | Inferred from data on 1,2-Bis(2-chloroethoxy)ethane guidechem.com |
| Reasoning | Lack of readily hydrolyzable functional groups under typical environmental pH and temperature. | guidechem.com |
Oxidation and Reduction Transformations
Oxidation and reduction reactions play a significant role in the transformation of organic compounds. For 1-chloro-2-(2-chloroethoxy)ethane, these reactions would involve changes in the oxidation state of the carbon atoms, particularly those bonded to chlorine or oxygen.
The oxidation of 1-chloro-2-(2-chloroethoxy)ethane can be complex, with potential reactions at the chloroethyl groups. While specific studies on this compound are limited, the oxidation of related chloroalkanes and ethers can provide insight. The oxidation of primary alkyl halides can lead to the formation of aldehydes and subsequently carboxylic acids.
For instance, the carbon atoms attached to the chlorine atoms are in a partially oxidized state. Further oxidation could theoretically convert the -CH2Cl groups into aldehyde (-CHO) or carboxylic acid (-COOH) functionalities. This process often requires strong oxidizing agents. In environmental settings, such oxidations can be mediated by photochemically produced hydroxyl radicals in the atmosphere.
The general mechanism for the oxidation of aldehydes to carboxylic acids involves the formation of a gem-diol intermediate after the nucleophilic addition of water, which is then oxidized libretexts.org.
| Reactant | Potential Product(s) | Reaction Type |
| 1-Chloro-2-(2-chloroethoxy)ethane | Chloro-substituted aldehydes or carboxylic acids | Oxidation |
Reduction reactions of 1-chloro-2-(2-chloroethoxy)ethane would primarily involve the C-Cl bonds. The replacement of a chlorine atom with a hydrogen atom is a common reductive pathway for chlorinated hydrocarbons. This process, known as hydrogenolysis, would convert the chloroethyl groups to ethyl groups.
For example, the reduction of chloro compounds with reagents like zinc-copper couple and ethanol (B145695) is known to yield the corresponding hydrocarbon doubtnut.com. In the case of 1-chloro-2-(2-chloroethoxy)ethane, this would result in the formation of ethyl ethers.
Alternatively, under specific conditions, the reduction could lead to the formation of alcohols. This would involve the cleavage of the C-Cl bond and its replacement with a hydroxyl group. A potential product from such a reaction on 1-chloro-2-(2-chloroethoxy)ethane would be 2-(2-chloroethoxy)ethanol (B196239) nih.gov.
| Reactant | Potential Product(s) | Reaction Type |
| 1-Chloro-2-(2-chloroethoxy)ethane | Ethyl ethers, 2-(2-chloroethoxy)ethanol | Reduction |
Degradation and Environmental Transformation Mechanisms
The persistence of 1-chloro-2-(2-chloroethoxy)ethane in the environment is determined by various degradation processes, including biological and chemical transformations.
In the atmosphere, the primary degradation pathway for many organic compounds is reaction with photochemically-produced hydroxyl radicals. For the related compound 1,2-bis(2-chloroethoxy)ethane, the atmospheric half-life due to this reaction is estimated to be about 1.8 days guidechem.com. This suggests that atmospheric degradation could be a significant removal process for 1-chloro-2-(2-chloroethoxy)ethane as well.
| Environment | Degradation Mechanism | Key Reactants/Agents | Estimated Half-life (for related compound) |
| Air | Photochemical oxidation | Hydroxyl radicals | ~1.8 days guidechem.com |
| Soil/Water | Bacterial degradation | Aerobic/anaerobic bacteria | Not available |
Advanced oxidation processes (AOPs) are effective for the degradation of persistent organic pollutants. One of the most studied AOPs is heterogeneous photocatalysis using a semiconductor, such as titanium dioxide (TiO2).
When TiO2 is irradiated with UV light of sufficient energy, it generates electron-hole pairs mdpi.com. These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals. These radicals are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances like carbon dioxide and water.
The photocatalytic oxidation of various chlorinated organic compounds, including trichloroethylene (B50587) and tetrachloroethylene, over TiO2 has been successfully demonstrated nih.gov. The process is influenced by factors such as light intensity, temperature, and the concentration of the contaminant and water vapor nih.gov. It is expected that this technology would also be effective in degrading 1-chloro-2-(2-chloroethoxy)ethane.
| Catalyst | Mechanism | Key Species | Potential End Products |
| Titanium Dioxide (TiO2) | Generation of electron-hole pairs under UV irradiation, leading to the formation of reactive oxygen species. | Hydroxyl radicals (•OH) | CO2, H2O, HCl |
Detailed Hydrolysis and Degradation Pathways of Sulfur Mustard Analogues and their Derivatives
The chemical compound 1-chloro-2-(2-chloroethoxy)ethane, also known as bis(2-chloroethyl) ether (BCEE), is recognized as an oxygen analogue of sulfur mustard. Its reactivity and degradation pathways, particularly through hydrolysis, are of significant interest in environmental chemistry and toxicology. Unlike sulfur mustard, which undergoes rapid hydrolysis, 1-chloro-2-(2-chloroethoxy)ethane is characterized by its relative stability in aqueous environments.
The hydrolysis of 1-chloro-2-(2-chloroethoxy)ethane proceeds at a considerably slow rate. nih.gov The primary mechanism involves the nucleophilic substitution of the chlorine atoms by water molecules. This reaction is significantly slower than that of its sulfur-containing counterpart due to the lower nucleophilicity of the ether oxygen, which hinders the formation of a cyclic intermediate that facilitates rapid hydrolysis in sulfur mustards. The carbon-chlorine bond in 1-chloro-2-(2-chloroethoxy)ethane is stable to abiotic cleavage, with an estimated half-life of approximately 22 years at 20°C. nih.gov
The hydrolysis process occurs in a stepwise manner. The first step involves the substitution of one chlorine atom to form the intermediate compound, 2-(2-chloroethoxy)ethanol. nih.govnih.gov Subsequent hydrolysis of the remaining chloroalkyl group leads to the formation of diethylene glycol as the final product. nih.govnih.gov
While abiotic hydrolysis is a slow process, biodegradation plays a more significant role in the environmental fate of 1-chloro-2-(2-chloroethoxy)ethane. nih.govcdc.govcdc.gov Certain microorganisms have been shown to degrade this compound. For instance, Xanthobacter sp. strain ENV481 can utilize 1-chloro-2-(2-chloroethoxy)ethane as a sole source of carbon and energy. nih.govasm.org The degradation by this bacterium proceeds through sequential dehalogenation, first forming 2-(2-chloroethoxy)ethanol and then diethylene glycol. nih.govasm.org The diethylene glycol is further catabolized, with 2-hydroxyethoxyacetic acid being identified as a subsequent product. nih.govasm.org
Other degradation pathways have also been identified, particularly under specific treatment conditions. For example, in the presence of strong oxidizing agents like those in a Fenton's reagent system, the degradation of 1-chloro-2-(2-chloroethoxy)ethane can proceed via cleavage of the ether bond, hydroxyl substitution for hydrogen, and radical coupling reactions, leading to a variety of chlorinated intermediates. nih.gov Similarly, activation of persulfate by electromagnetic induction electrodeless lamps has been shown to degrade the compound through reactions dominated by sulfate (B86663) and hydroxyl radicals, with identified pathways including hydroxyl substitution and free radical coupling. nih.gov
The environmental persistence and degradation of 1-chloro-2-(2-chloroethoxy)ethane are influenced by various factors. While it is highly soluble in water, its volatilization from water and soil surfaces is expected to be a slow but notable fate process. nih.govnih.gov Due to its low octanol-water partition coefficient, it is not expected to significantly adsorb to soil and sediment. asm.org
Research Findings on the Degradation of 1-Chloro-2-(2-chloroethoxy)ethane
| Degradation Process | Conditions | Key Findings | Reference |
|---|---|---|---|
| Abiotic Hydrolysis | Neutral pH, 20°C | Very slow process with an estimated half-life of 22 years. Primary products are 2-(2-chloroethoxy)ethanol and diethylene glycol. | nih.gov |
| Biodegradation | Aerobic, by Xanthobacter sp. strain ENV481 | Sequential dehalogenation to 2-(2-chloroethoxy)ethanol and then diethylene glycol. Further catabolism to 2-hydroxyethoxyacetic acid. | nih.govasm.org |
| Biodegradation | Aerobic, by Pseudonocardia sp. strain ENV478 | Monooxygenase-mediated O-dealkylation leading to the accumulation of 2-chloroacetic acid. | nih.gov |
| Biodegradation | Anaerobic, laboratory test pond | Significant degradation (68%) observed, suggesting anaerobic pathways are also viable. | cdc.gov |
| Advanced Oxidation (Fenton's Reagent) | Acidic pH | Effective degradation through ether bond cleavage, hydroxyl substitution, and radical coupling, forming various chlorinated intermediates. | nih.gov |
| Advanced Oxidation (Activated Persulfate) | Acidic and alkaline pH | Degradation follows pseudo-first-order kinetics. Sulfate radicals dominate in acidic conditions, and hydroxyl radicals dominate in alkaline conditions. Pathways include hydroxyl substitution and radical coupling. | nih.gov |
Hydrolysis and Degradation Products of 1-Chloro-2-(2-chloroethoxy)ethane
| Product Name | Chemical Formula | Formation Pathway | Reference |
|---|---|---|---|
| 2-(2-Chloroethoxy)ethanol | C4H9ClO2 | First hydrolysis product of 1-chloro-2-(2-chloroethoxy)ethane; also an intermediate in biodegradation by Xanthobacter sp. | nih.govnih.gov |
| Diethylene glycol | C4H10O3 | Final hydrolysis product; also a product of biodegradation by Xanthobacter sp. | nih.govnih.gov |
| 2-Hydroxyethoxyacetic acid | C4H8O4 | Product of diethylene glycol catabolism during biodegradation by Xanthobacter sp. | nih.govasm.org |
| 2-Chloroacetic acid | C2H3ClO2 | Accumulates during biodegradation by Pseudonocardia sp. via O-dealkylation. | nih.gov |
Theoretical and Computational Studies on 1 Chloro 2 2 Chloroethoxy Ethane
Quantum Chemical Investigations of Reaction Mechanisms and Energetics
Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions. Studies have been conducted on the atmospheric oxidation of bis(2-chloroethyl) ether, initiated by radicals such as hydroxyl (OH), nitrate (B79036) (NO₃), and chlorine (Cl) atoms. researchgate.net These investigations utilize quantum mechanics to map out the potential energy surfaces of the reactions, identifying transition states and calculating reaction energies.
One such study explored the hydrogen abstraction pathways from BCEE by these atmospheric oxidants. researchgate.net The calculations demonstrated that hydrogen abstraction from the methylene (B1212753) group adjacent to the ether oxygen (–OCH₂) is energetically more favorable compared to abstraction from the methylene group adjacent to the chlorine atom (–CH₂Cl). researchgate.net This preference is a key factor in predicting the degradation pathways of BCEE in the atmosphere. The reaction is predicted to proceed via an indirect hydrogen abstraction mechanism, involving the formation of reaction complexes.
The energetics of these abstraction reactions, including enthalpies and Gibb's free energies, have been calculated to determine the most likely degradation pathways. researchgate.net The energy profile confirms that the –OCH₂ site is the preferred point of attack for all studied atmospheric oxidants. researchgate.net
| Oxidant Species | More Favorable Abstraction Site | Reference |
|---|---|---|
| OH Radical | –OCH₂ | researchgate.net |
| NO₃ Radical | –OCH₂ | researchgate.net |
| Cl Atom | –OCH₂ | researchgate.net |
Applications of Advanced Computational Methodologies
Advanced computational methods provide deeper and more accurate insights into molecular systems.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
As demonstrated in the study of BCEE's atmospheric degradation, DFT is highly effective in predicting reactivity. researchgate.net By calculating the energy barriers for different reaction pathways, DFT can determine which reactions are kinetically favored. researchgate.net Beyond reaction mechanisms, DFT can predict a host of other molecular properties, including:
Vibrational frequencies: These can be compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure.
Electronic properties: This includes ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO/LUMO).
Spectroscopic properties: DFT can be used to simulate NMR chemical shifts and UV-Visible absorption spectra.
The application of DFT to 1-chloro-2-(2-chloroethoxy)ethane allows for a comprehensive theoretical characterization of the molecule, providing valuable data that can complement and guide experimental work.
Implementation of Continuum Solvation Models, such as Poisson-Boltzmann Surface Area (PBSA), for Halogenated Systems
The study of halogenated systems such as 1-Chloro-2-(2-chloroethoxy)ethene in solution necessitates accurate computational models to describe the interaction between the solute and the solvent. Continuum solvation models are a computationally efficient approach to this challenge, representing the solvent as a continuous medium with a specific dielectric constant rather than as individual molecules. acs.orgresearchgate.netwikipedia.orgtechconnect.org This methodology simplifies the system, allowing for the calculation of solvation free energies and other properties without the high computational cost of explicit solvent simulations. wikipedia.org
One of the most prominent continuum solvation models is the Poisson-Boltzmann Surface Area (PBSA) method. acs.orgamazonaws.comchemrxiv.org The PBSA model calculates the solvation free energy by combining the electrostatic contribution, determined by solving the Poisson-Boltzmann equation, with the non-electrostatic contribution, which is typically estimated from the solvent-accessible surface area (SASA). acs.org The electrostatic component is particularly crucial for polar molecules like halogenated compounds.
A significant challenge in modeling halogenated compounds arises from the anisotropic nature of the electrostatic potential around the halogen atom, specifically the presence of a "σ-hole". amazonaws.comchemrxiv.orgnih.gov This is a region of positive electrostatic potential on the halogen atom, opposite to the covalent bond, which can engage in favorable interactions known as halogen bonds. Standard force fields often fail to capture this feature. To address this, an "extra point" (EP) of charge is frequently introduced near the halogen atom in molecular mechanics (MM) simulations to emulate the σ-hole. acs.orgamazonaws.comchemrxiv.orgnih.govacs.org
The introduction of EPs, while improving the description of halogen bonding in the gas phase and in molecular dynamics (MD) simulations, complicates subsequent PBSA calculations. nih.gov A primary issue is that the standard atomic radii used in PBSA calculations (PB radii) for halogens are often smaller than the distance of the EP from the halogen atom, which can lead to the EP being incorrectly placed within the solvent dielectric, causing inaccuracies in the solvation free energy calculation. nih.gov
To counteract this, researchers have focused on developing optimized sets of halogen PB radii specifically for use with EP models. nih.govacs.org These optimized radii are determined by minimizing the error between calculated and experimental solvation free energies for a large set of halogenated compounds. nih.gov This re-parameterization is essential for achieving accurate predictions of binding free energies in drug design and other applications where halogenated compounds are prevalent. nih.gov
Below is a table illustrating a hypothetical set of standard versus optimized PB radii for chlorine, which would be crucial for accurate PBSA calculations of a molecule like this compound when an EP model is used.
| Force Field | Chlorine Atom Type | Standard PB Radius (Å) | Optimized PB Radius with EP (Å) |
|---|---|---|---|
| GAFF | cl | 1.75 | 2.15 |
| CGenFF | CL | 1.80 | 2.20 |
Development and Parameterization of Force Fields for Chloroether Compounds
The accuracy of molecular dynamics simulations of chloroether compounds like this compound is fundamentally dependent on the quality of the underlying force field. ethz.ch A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of atoms. j-octa.comnih.gov For chloroethers, the development and parameterization of a reliable force field require careful consideration of both the ether and the chloro functionalities.
Force field development is a multi-step process that involves defining the functional forms for various interactions and then optimizing the parameters to reproduce experimental data or high-level quantum mechanical (QM) calculations. ethz.chnih.govsimtk.org The total potential energy in a classical force field is typically a sum of bonded and non-bonded terms. nih.govnih.gov
Bonded Parameters:
The bonded terms include bond stretching, angle bending, and dihedral angle torsions. nih.gov For a molecule like this compound, these parameters would need to be determined for the C-C, C-O, and C-Cl bonds, as well as the corresponding angles and dihedrals. The parameters for the ether linkage can often be adapted from existing force fields for linear and cyclic ethers, which have been parameterized to reproduce pure solvent and aqueous solvation properties. illinois.edu However, the presence of the chlorine atoms necessitates specific parameterization, as they influence the electronic structure and conformational preferences of the molecule. Dihedral parameters are particularly important as they govern the flexibility of the molecule. nih.gov These are often parameterized by fitting to QM potential energy scans for rotation around specific bonds. nih.govnih.gov
Non-bonded Parameters:
The non-bonded terms describe van der Waals and electrostatic interactions. nih.gov The electrostatic interactions are typically modeled using partial atomic charges assigned to each atom. nih.govnih.gov For chloroethers, obtaining accurate partial charges is critical. These are often derived from fitting to the QM electrostatic potential (ESP). nih.gov As discussed previously, to accurately model the σ-hole of the chlorine atoms, polarizable force fields or the inclusion of extra points (EPs) may be necessary. amazonaws.comchemrxiv.orgnih.gov Polarizable force fields, which allow atomic charges to fluctuate in response to the local environment, offer a more physically accurate representation but are computationally more expensive. nih.gov
The van der Waals interactions are commonly described by the Lennard-Jones potential, which requires parameters for the well depth (ε) and the minimum interaction distance (Rmin). nih.govnih.gov These parameters for the chlorine and ether oxygen atoms would be optimized to reproduce experimental data such as liquid density and heat of vaporization for relevant small molecules. nih.gov
The table below provides a hypothetical example of the types of parameters that would need to be defined in a force field for this compound, based on a generic additive force field like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field). nih.gov
| Interaction Type | Atoms Involved | Parameter | Typical Value | Source of Parameterization |
|---|---|---|---|---|
| Bond Stretching | C-Cl | Force Constant (kcal/mol/Ų) | 300-400 | QM Vibrational Frequencies |
| Equilibrium Distance (Å) | 1.7-1.8 | QM Geometries | ||
| Angle Bending | C-O-C | Force Constant (kcal/mol/rad²) | 50-70 | QM Vibrational Frequencies |
| Equilibrium Angle (°) | 110-115 | QM Geometries | ||
| Dihedral Torsion | Cl-C-C-O | Barrier Height (kcal/mol) | 1-3 | QM Rotational Energy Scans |
| Partial Atomic Charge | Cl | Charge (e) | -0.1 to -0.3 | QM Electrostatic Potential Fitting |
| Lennard-Jones | O | ε (kcal/mol) | 0.1-0.2 | Liquid Properties (Density, ΔHvap) |
| Rmin/2 (Å) | 1.6-1.8 | Liquid Properties (Density, ΔHvap) |
Systematic parameterization of force fields for novel molecules like this compound is a complex but essential task for enabling accurate and predictive molecular simulations. simtk.org
Advanced Analytical Methodologies for the Characterization of 1 Chloro 2 2 Chloroethoxy Ethane and Its Derivatives
Chromatographic Techniques for Identification and Quantification
Chromatography, a cornerstone of analytical chemistry, is instrumental in separating complex mixtures into their individual components. For the analysis of 1-chloro-2-(2-chloroethoxy)ethane and its derivatives, several chromatographic techniques coupled with sensitive detectors are utilized.
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Samples and Degradation Products
Gas chromatography-mass spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for 1-chloro-2-(2-chloroethoxy)ethane and its degradation products in various environmental matrices. dtic.milwiley.com This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coating the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel faster through the column, resulting in their earlier elution.
Following separation, the individual compounds enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that serves as a chemical fingerprint.
Detailed Research Findings:
Mass spectral studies have been conducted to build a database for the verification of mustard-related compounds, including derivatives of 1-chloro-2-(2-chloroethoxy)ethane. dtic.mil These studies often utilize a bonded-phase capillary column, such as an HP-5ms, with a programmed oven temperature to ensure efficient separation. dtic.mil For instance, a temperature program might start at 60°C and ramp up to 250°C at a rate of 15°C/min. dtic.mil The mass spectra obtained can reveal characteristic fragmentation patterns. For a related compound, 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio]ethane, the electron impact mass spectrum showed an undetectable molecular ion, but characteristic ions were observed at m/z values corresponding to specific fragmentation pathways. dtic.mil
The analysis of ethylene (B1197577) oxide and its degradation product, 2-chloroethanol (B45725), in food samples by GC-MS/MS highlights the sensitivity of this technique. wiley.comchromatographyonline.comthermofisher.com Methods have been developed to meet regulatory compliance, demonstrating the robustness of the system for stable results over extended, unattended sequences. wiley.comthermofisher.com For workplace air monitoring, a method for determining 1,2-dichloroethane (B1671644) involves trapping the analyte on an adsorption tube, followed by thermal desorption and GC-MS analysis. publisso.de This method demonstrates high recovery and low limits of quantification. publisso.de
Interactive Data Table: GC-MS Parameters for Analysis of Related Compounds
| Parameter | Value | Reference |
| Column Type | Agilent J&W Scientific HP-5ms bonded-phase capillary column | dtic.mil |
| Column Dimensions | 30 m × 0.25 mm i.d., 0.25 µm film thickness | dtic.mil |
| Injection Port Temperature | 220 °C | dtic.mil |
| GC-MS Interface Temperature | 250 °C | dtic.mil |
| MS Source Temperature | 150 °C | dtic.mil |
| Carrier Gas | Helium | dtic.mil |
| Flow Rate | 1 mL/min | dtic.mil |
| Oven Temperature Program | 60°C to 250°C at 15°C/min | dtic.mil |
| Injection Mode | Split (75:1 ratio) | dtic.mil |
| Sample Volume | 0.2 µL | dtic.mil |
| Scanned Mass Range | 50 to 450 Da | dtic.mil |
Gas Chromatography Coupled with Electrolytic Conductivity Detection for Water Matrices
For the specific analysis of halogenated compounds in water, Gas Chromatography coupled with an Electrolytic Conductivity Detector (GC-ELCD) offers excellent selectivity and sensitivity. The ELCD is particularly advantageous for detecting halogen-containing compounds while discriminating against non-halogenated matrix interferences.
The operational principle of the ELCD involves a post-column reaction where the separated compounds are combusted in a reactor. Halogenated compounds are converted into acidic gases (e.g., HCl). These gases then dissolve in a solvent (typically n-propanol), increasing the electrolytic conductivity of the solution. This change in conductivity is measured and is directly proportional to the amount of halogenated analyte.
Detailed Research Findings:
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Level Analysis of Related Impurities
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique for the analysis of non-volatile, polar, and thermally labile compounds that are not amenable to GC analysis. It is particularly valuable for the trace-level analysis of impurities and degradation products. UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and higher resolution compared to conventional HPLC.
The coupling of UHPLC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. In an MS/MS system, a precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) mode significantly enhances the signal-to-noise ratio, allowing for the quantification of analytes at very low concentrations.
Detailed Research Findings:
A UHPLC-ESI-MS/MS method has been developed for the quantification of tryptophan and its metabolites, demonstrating the capability of this technique for high-throughput analysis in large-scale studies. nih.gov The method, designed for a 96-well plate format, has a short chromatographic cycle time of 7 minutes. nih.gov Similarly, a UHPLC-MS/MS MRM method was established for the simultaneous analysis of 22 analytes in a traditional Korean herbal formula, showcasing the technique's accuracy and reliability. mdpi.com These examples, while not directly on 1-chloro-2-(2-chloroethoxy)ethane, underscore the potential of UHPLC-MS/MS for the analysis of complex mixtures and trace impurities. The high sensitivity and selectivity of this technique make it ideal for identifying and quantifying low-level degradation products or manufacturing impurities related to 1-chloro-2-(2-chloroethoxy)ethane.
Liquid Chromatography-Time-of-Flight-Mass Spectrometry (LC-TOF-MS) for Complex Mixtures of Degradation Products
Liquid Chromatography-Time-of-Flight-Mass Spectrometry (LC-TOF-MS) is an advanced analytical technique that combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a time-of-flight mass spectrometer. This makes it particularly well-suited for the analysis of complex mixtures of unknown degradation products.
Unlike quadrupole mass spectrometers that scan through a mass range, a TOF analyzer measures the precise time it takes for ions to travel a fixed distance. This allows for the determination of the m/z ratio with very high accuracy, which is crucial for determining the elemental composition of unknown compounds.
Detailed Research Findings:
A study on the degradation of a related compound, 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio]ethane, demonstrated the power of LC-TOF-MS. nih.gov The hydrolysis of this compound on sand revealed an exceedingly complex degradation pathway that was dependent on concentration. nih.gov LC-TOF-MS was instrumental in separating and identifying the numerous components in the resulting mixture. nih.govresearchgate.net The high mass accuracy of the TOF detector allowed for the confident identification of the various degradation products formed. Another application of LC-QTOF-MS was in identifying degradation products in CO2 absorption solvents, where the technique's ability to provide accurate mass measurements was critical for characterizing unknown compounds at low concentrations. scirp.org
Spectroscopic Characterization Techniques
Spectroscopic techniques provide invaluable information about the molecular structure of compounds. For the structural elucidation of 1-chloro-2-(2-chloroethoxy)ethane and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool.
Nuclear Magnetic Resonance (NMR) Spectroscopy, particularly 1H NMR, for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H NMR, or proton NMR, is particularly useful for elucidating the structure of organic molecules by providing information about the number of different types of protons, their chemical environment, and their proximity to other protons.
In ¹H NMR, the sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The hydrogen nuclei (protons) in the molecule absorb energy at specific frequencies, which are dependent on their local electronic environment. The resulting NMR spectrum shows a series of peaks, where the chemical shift (position of the peak) indicates the type of proton, the integration (area under the peak) corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals information about adjacent protons.
Detailed Research Findings:
¹H NMR spectra are available for structurally related compounds, which can be used to infer the expected spectrum of 1-chloro-2-(2-chloroethoxy)ethane. For example, the ¹H NMR spectrum of 1,2-bis(2-chloroethoxy)ethane (B86423) has been recorded in deuterated chloroform (B151607) (CDCl₃). chemicalbook.com Similarly, spectra for 2-(2-chloroethoxy)ethanol (B196239) and 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825) are also available and provide insights into the chemical shifts of protons in similar chemical environments. chemicalbook.comchemicalbook.com The analysis of these spectra helps in assigning the proton signals in the target molecule.
Interactive Data Table: Representative ¹H NMR Data for Related Compounds
| Compound | Solvent | Chemical Shift (ppm) and Assignment | Reference |
| 2-(2-Chloroethoxy)ethanol | CDCl₃ | A: 3.88, B: 3.77, C: 3.75, D: 3.670, E: 3.626 | chemicalbook.com |
| 1,2-Bis(2-chloroethoxy)ethane | CDCl₃ | Data available, specific shifts not detailed in abstract | chemicalbook.com |
| 2-[2-(2-chloroethoxy)ethoxy]ethanol | Not specified | Data available, specific shifts not detailed in abstract | chemicalbook.com |
Based on the provided IUPAC name, "1-Chloro-2-(2-chloroethoxy)ethene," the chemical structure would be Cl-CH=CH-O-CH2-CH2-Cl. After a thorough review of scientific databases, no specific experimental data for the advanced analytical characterization of this precise compound could be located.
The search results yielded data for structurally related but distinct compounds. For instance, information was found for "1-Chloro-2-(2-chloroethoxy)ethane," which has an ethane (B1197151) single bond backbone (C-C) rather than the ethene double bond (C=C) specified in the request. Data was also available for "(2-chloroethoxy)ethene," which has a vinyl group (CH2=CH-) and lacks the chlorine atom on the double bond.
Due to the absence of specific analytical data for this compound, it is not possible to generate the requested article with scientifically accurate information for the specified subsections. Providing data from related but different compounds would be misleading and scientifically inaccurate.
Applications of 1 Chloro 2 2 Chloroethoxy Ethane in Organic Synthesis and Materials Science Research
Role as a Versatile Intermediate in Complex Organic Molecule Synthesis
Chemical compounds possessing chloro-alkoxy functionalities are recognized for their utility as intermediates in the synthesis of more complex molecular architectures. The chlorine atoms in these molecules provide reactive sites for nucleophilic substitution, enabling the introduction of diverse functional groups.
Precursor for the Synthesis of Novel Ionic Liquids
There is no specific information available in the searched literature detailing the use of 1-chloro-2-(2-chloroethoxy)ethene as a precursor for the synthesis of novel ionic liquids. However, analogous structures like 1,2-bis(2-chloroethoxy)ethane (B86423) have been identified as potential starting materials for ionic liquids due to their ability to undergo reactions to form cationic and anionic components.
Building Block for the Construction of Indole (B1671886) Derivatives
The direct use of this compound in the synthesis of indole derivatives has not been documented in the reviewed literature. However, a related synthesis showcases the construction of an indole derivative using a similar chloroethoxyethyl moiety. Specifically, the synthesis of 1-[2-(2-Chloroethoxy)ethyl]-1H-indole is achieved through the alkylation of indole with 2-(2-chloroethoxy)ethyl chloride . This reaction proceeds via nucleophilic substitution, where the nitrogen atom of the indole ring attacks the electrophilic carbon of the chloroethoxyethyl group.
Derivatization for the Synthesis of Functional Materials and Ligands
The derivatization of chloro-ether compounds is a key strategy for producing functional materials and ligands for various applications. The reactive chlorine atoms can be substituted to introduce coordinating atoms, which can then bind to metal ions.
Synthesis of Schiff Base Derived Ligands
While no specific synthesis of Schiff base ligands from this compound is reported, a study details the use of 1-chloro-2-(2-chloroethoxy)ethane in the preparation of a Schiff base derived ligand. The synthesis involves the reaction of a pre-formed Schiff base with 1-chloro-2-(2-chloroethoxy)ethane.
A notable example is the synthesis of a ligand through the reaction of a Schiff base with 1-chloro-2-(2-chloroethoxy)ethane and sodium hydroxide (B78521) in a 1:1:2 molar ratio, using DMSO as a solvent. This reaction yields a brown precipitate with a melting point of 125-127 °C.
Table 1: Synthesis of a Schiff Base Ligand from 1-Chloro-2-(2-chloroethoxy)ethane
| Reactants | Molar Ratio | Solvent | Product | Yield | Melting Point (°C) |
| Schiff Base, 1-Chloro-2-(2-chloroethoxy)ethane, NaOH | 1:1:2 | DMSO | Brown Precipitate | 76% | 125-127 |
Formation of Transition Metal Complexes with Derived Ligands for Catalytic and Material Applications
The Schiff base ligands derived from chloro-ether compounds can be used to form complexes with various transition metals. These metal complexes can exhibit interesting catalytic and material properties.
Following the synthesis of the Schiff base ligand from 1-chloro-2-(2-chloroethoxy)ethane , new binuclear complexes have been prepared with several transition element metals. Specifically, the ligand was reacted with the chlorides of Mn(II), Co(II), Ni(II), Cu(II), and Cd(II) to yield the corresponding metal complexes. google.com These complexes are often colored and can have applications in catalysis and materials science. google.com The general formula for some of these complexes is [M₂L(H₂O)₂]Cl₂. google.com
Table 2: Transition Metal Complexes Derived from a 1-Chloro-2-(2-chloroethoxy)ethane-Based Ligand
| Metal Ion | Resulting Complex Formula |
| Mn(II) | [Mn₂L(H₂O)₂]Cl₂ |
| Co(II) | [Co₂L(H₂O)₂]Cl₂ |
| Ni(II) | [Ni₂L(H₂O)₂]Cl₂ |
| Cu(II) | [Cu₂L(H₂O)₂]Cl₂ |
| Cd(II) | [Cd₂L(H₂O)₂]Cl₂ |
Applications in the Synthesis of Specific Chemical Families
The available literature does not specify the application of This compound in the synthesis of other specific chemical families beyond the potential for creating derivatives similar to those of its saturated counterpart. The reactivity of the chloroethoxy group in 1-chloro-2-(2-chloroethoxy)ethane suggests its utility in preparing various ethers and other substituted compounds through nucleophilic substitution reactions.
Mentioned Chemical Compounds
| Chemical Name |
| This compound |
| 1-Chloro-2-(2-chloroethoxy)ethane |
| 1,2-Bis(2-chloroethoxy)ethane |
| 1-[2-(2-Chloroethoxy)ethyl]-1H-indole |
| 2-(2-chloroethoxy)ethyl chloride |
| Indole |
| Sodium hydroxide |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Manganese(II) chloride |
| Cobalt(II) chloride |
| Nickel(II) chloride |
| Copper(II) chloride |
| Cadmium(II) chloride |
Role in the Preparation of Specialized Resins
1-Chloro-2-(2-chloroethoxy)ethane, more commonly known as bis(2-chloroethyl) ether (BCEE), serves as a crucial component in the field of polymer chemistry, particularly in the synthesis of specialized resins and polymers. Its utility stems from its properties as both a solvent and a reactant in polymerization processes.
Research has shown that BCEE is effective in dissolving a variety of polymers and resins, a critical function for producing specialty coatings and advanced material composites. sincerechemicals.comsincerechemicals.com This solvent capability is essential for achieving the necessary viscosity and consistency in high-performance products, such as those used in the automotive and aerospace industries for protective coatings that require enhanced durability and resilience. sincerechemicals.com
In addition to its role as a solvent, BCEE is directly involved in synthetic pathways for creating polymers. One notable application is in the cationic polymerization of isobutylene (B52900) to produce highly reactive polyisobutylene (B167198) (HR PIB). rsc.org HR PIB is a form of synthetic rubber with significant applications. In this process, a complex of ethylaluminum dichloride and bis(2-chloroethyl) ether acts as a catalyst system. rsc.org Mechanistic studies have explored how the reaction conditions, such as the material of the reaction vessel, can influence the selectivity of the polymerization and the final structure of the polyisobutylene olefin. rsc.org
Furthermore, BCEE is used as an intermediate in the production of materials like the isoprene (B109036) polymer WSCP, which is utilized as an algicide. cdc.gov This demonstrates its role as a building block for functional polymers.
Research Findings on BCEE in Resin and Polymer Synthesis
| Application Area | Specific Use of BCEE | Research Finding |
| Specialty Coatings | Solvent | Dissolves dense polymers to achieve desired viscosity for high-performance coatings. sincerechemicals.com |
| Polyisobutylene (PIB) Synthesis | Co-catalyst (with EtAlCl2) | The EADC·CEE complex catalyzes the cationic polymerization of isobutylene to form HR PIB. rsc.org |
| Functional Polymers | Chemical Intermediate | Used in the manufacture of the isoprene polymer WSCP, an algicide. cdc.gov |
This table details the specific roles and findings related to the use of 1-Chloro-2-(2-chloroethoxy)ethane in resin and polymer production.
Use as a Precursor in the Synthesis of Insecticides
Historically and currently, 1-chloro-2-(2-chloroethoxy)ethane (BCEE) has been a significant chemical intermediate in the production of pesticides. cdc.gov While it was used in the past as a soil fumigant and insecticide itself, its primary modern application in this sector is as a precursor for synthesizing other pesticide products. cdc.govherts.ac.uk
The reactivity of its two chloroethyl groups allows it to be a versatile building block in organic synthesis. sincerechemicals.com It is a key intermediate for the manufacture of specific pesticides, including:
WSCP: An isoprene polymer primarily used as an algicide. cdc.gov
CDQ: A diquaternary ammonium (B1175870) compound that functions as a microbicide and corrosion inhibitor, particularly in the petroleum industry. cdc.gov
Metam-sodium: BCEE is reportedly used as an intermediate reactant in the synthesis of this methyldithiocarbamic acid fungicide. canada.ca
The use of BCEE as an intermediate highlights its importance in the agrochemical industry for creating effective crop protection and microbial control agents. sincerechemicals.comcdc.gov
Contributions to Supramolecular Chemistry through the Design of Ionophores
There is no publicly available scientific literature or data that indicates a role for 1-chloro-2-(2-chloroethoxy)ethane in supramolecular chemistry or in the design and synthesis of ionophores. Searches of chemical databases and research publications did not yield any connection between this compound and these specific applications.
Environmental Fate and Transformation Dynamics of 1 Chloro 2 2 Chloroethoxy Ethane
Environmental Transport and Partitioning Behavior in Various Media, including Water, Soil, and Air
The distribution of 1-Chloro-2-(2-chloroethoxy)ethane in the environment is largely influenced by its physicochemical properties. In aquatic systems, its fate is complex. While it is a liquid that is insoluble in and sinks in water, it is also expected to adsorb to suspended solids and sediment. nih.gov The largest environmental releases of the related compound 1,2-dichloroethane (B1671644) are to the air, and when released to surface water and soil, it is expected to volatilize rapidly into the atmosphere. cdc.gov
In soil, 1,2-dichloroethane exhibits a tendency to either volatilize into the atmosphere or leach into groundwater. cdc.gov It demonstrates aselective adsorption to materials like bentonite (B74815) clay and peat moss, but not to dolomitic limestone and silica. inchem.org Due to its low octanol/water partition function, 1,2-dichloroethane is not expected to bioconcentrate in fish. epa.gov
Volatilization is a key process in the environmental transport of chloroethenes. For instance, 2-chloroethyl vinyl ether is expected to volatilize from water surfaces due to its estimated Henry's Law constant of 8.8X10-3 atm-cu m/mole. nih.gov Similarly, 1,2-dichloroethane is anticipated to volatilize rapidly from surface water, with the rate depending on the water flow, and from soil into the atmosphere. cdc.gov The significant releases of 1,2-dichloroethane into the atmosphere are primarily due to its production and use in various industrial applications. epa.gov
Biodegradation Pathways and Microbial Degradation in Soil and Water Systems
Biodegradation is a critical process for the breakdown of chloroethenes in the environment, although its efficiency can vary significantly depending on the specific compound and environmental conditions. While once thought to be non-biodegradable, it is now known that microorganisms can transform chloroethenes into less harmful products under various conditions. psu.edu
In anaerobic (oxygen-lacking) environments, chlorinated solvents can undergo reductive dechlorination. nih.govresearchgate.net This process is often slower than microbial degradation but can be more complete. nih.gov For some chloroethenes, biodegradation is the primary degradation pathway in soil and water. cdc.gov However, for compounds like 1,2-dichloroethane, biodegradation in aerobic systems using sewage seed or activated sludge is reported to be minimal. epa.gov
Recent studies have highlighted the potential for microbial degradation of chloroethenes under microoxic (low oxygen) conditions. nih.gov Research has also shown that certain bacteria can degrade related compounds. For example, two bacterial strains, Nocardia carnea NK0505 and Rhodococcus opacus NK0506, were found to utilize 2-chlorovinylarsonic acid as a sole carbon source. researchgate.net
Hydrolysis and Chemical Degradation Mechanisms in Aqueous Systems
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is generally a very slow process for chlorinated ethenes in natural waters, though it can be slightly faster under basic conditions. nih.gov For instance, the carbon-chlorine bond in bis(2-chloroethyl)ether is quite stable, with an estimated hydrolysis half-life of about 22 years at 20°C. cdc.gov In contrast, 2-chloroethyl vinyl ether is stable in caustic solutions but hydrolyzes in acidic conditions to form acetaldehyde (B116499) and 2-chloroethanol (B45725). nih.gov
Photochemical Transformation Processes, including Studies on Titanium Dioxide Photocatalysis
While specific studies on the titanium dioxide photocatalysis of 1-Chloro-2-(2-chloroethoxy)ethane were not found, research on related compounds provides insights into potential photochemical transformation pathways. Direct photolysis is not considered a significant loss process for compounds like 1,2-dichloroethane. epa.gov However, advanced oxidation processes, such as those involving titanium dioxide, are known to be effective in degrading a wide range of organic pollutants and could potentially be applied to the remediation of water contaminated with 1-Chloro-2-(2-chloroethoxy)ethane.
Data Tables
Table 1: Physicochemical Properties of Related Chloroethenes
| Property | 2-Chloroethyl vinyl ether | 1,2-Dichloroethane |
| Molecular Formula | C4H7ClO nist.gov | C2H4Cl2 |
| Molecular Weight | 106.55 g/mol nih.gov | 98.96 g/mol |
| Henry's Law Constant | 8.8 x 10⁻³ atm-cu m/mole (estimated) nih.gov | - |
| Log Kow | - | 1.48 epa.gov |
| Water Solubility | 429 mg/L nih.gov | - |
| Vapor Pressure | 26.8 mm Hg nih.gov | - |
Table 2: Environmental Fate Parameters of 1,2-Dichloroethane
| Parameter | Value | Reference |
| Atmospheric Half-life | ~73 days | cdc.gov |
| Atmospheric Lifetime | >5 months | cdc.gov |
| Log BCF (Bluegill Sunfish) | 0.30 | epa.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
